![molecular formula C17H28O2 B14457207 1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one CAS No. 74615-78-4](/img/structure/B14457207.png)
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclo[3.2.1]octane family, which is known for its rigid and conformationally defined framework. The presence of an oxygen atom within the bicyclic ring system imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one typically involves the intramolecular 1,5-alkylidene carbene C–H insertion reaction. This method is powerful for creating five-membered, unsaturated carbo- and heterocyclic ring systems. The reaction conditions often include the generation of α-hydroxyalkylidene carbenes from the thermolysis of α,β-epoxy-N-aziridinylimines . The reaction is carried out under controlled temperatures to ensure the selective insertion into unfunctionalized C–H bonds, leading to the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using common reagents and mild conditions. The process is designed to be efficient and scalable, ensuring the production of multi-gram quantities of the compound . The use of water as a solvent and the application of mild reaction conditions make the process environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one can be compared with other similar compounds, such as:
8-Oxabicyclo[3.2.1]oct-6-en-3-one: This compound shares a similar bicyclic structure but lacks the pentyl groups, resulting in different chemical properties and reactivity.
6-Oxabicyclo[3.2.1]oct-3-en-7-one: Another related compound with a different substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
74615-78-4 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
1,5-dipentyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C17H28O2/c1-3-5-7-9-16-11-12-17(19-16,10-8-6-4-2)14-15(18)13-16/h11-12H,3-10,13-14H2,1-2H3 |
Clé InChI |
PCABLWVGOQTDJV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC12CC(=O)CC(O1)(C=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



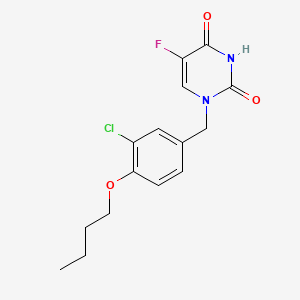
![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)
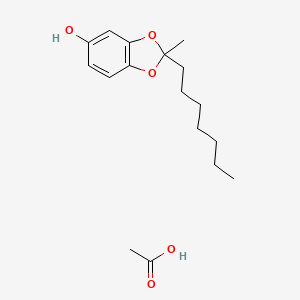
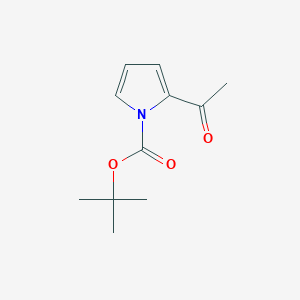
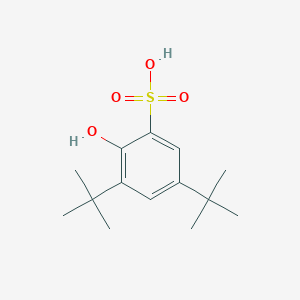
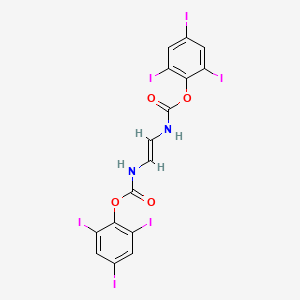

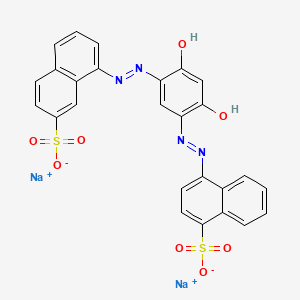
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
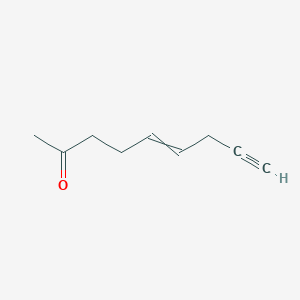

![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)

